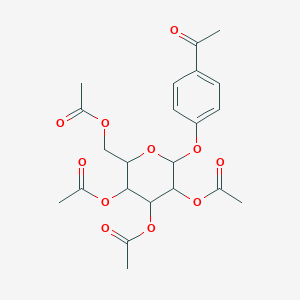

Piceoside Tetraacetate

Beschreibung

Contextualization of Piceoside Tetraacetate within Natural Product Chemistry

This compound belongs to the class of acetylated glycosides, which are compounds of significant interest in glycobiology and medicinal chemistry. It is the peracetylated form of picein (B15555) (also known as piceoside), a glucoside found in various plant species. The acetylation of the hydroxyl groups of the glucose moiety in picein to form this compound alters its physicochemical properties, such as solubility and stability, which can be advantageous for research purposes.

As a derivative of a natural product, this compound serves as a valuable tool in glycobiology research, a field dedicated to understanding the structure, synthesis, and biological roles of sugars. chemicalbook.com The study of such compounds contributes to a deeper understanding of carbohydrate chemistry, enzymatic processes involved in glycan formation and degradation, and the recognition of glycans by proteins. chemicalbook.com

Historical Perspectives on its Discovery and Initial Identification

The parent compound, picein, was first isolated from the bark of spruce trees (Picea excelsa) and has been identified in other plants like Salix discolor and Picrorhiza kurroa. chemsrc.comarchive.org Picein itself is hydrolyzed by enzymes like emulsin or by acids to yield glucose and p-hydroxyacetophenone. archive.org

The identification of this compound has been reported in studies analyzing the chemical constituents of plants such as bearberry (Arctostaphylos uva-ursi). scholasticahq.comresearchgate.net In a study on bearberry leaves, a mixture of glycosides was subjected to column chromatography, leading to the identification of both piceoside and this compound using High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H-NMR). scholasticahq.com

This compound as a Research Subject: Evolution of Scholarly Interest

Initial interest in this compound was closely tied to the study of its parent compound, picein, and the broader investigation of plant glycosides. Over time, research has expanded to include the synthesis of this compound and its analogs. For instance, methods have been developed for the glucosidation of phenols using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride (B91410) in the presence of a catalyst to produce aryl 2,3,4,6-tetra-O-acetyl-D-glucopyranosides. lookchem.com

This compound is now recognized as a biochemical reagent used in glycobiology research. chemicalbook.com Its utility lies in its role as a stable, modified glucoside that can be used to probe biological systems and enzymatic activities. The acetyl groups can act as protecting groups in chemical synthesis or can be removed to release the parent picein under specific conditions.

The following table summarizes the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₂₂H₂₆O₁₁ |

| Molecular Weight | 466.44 g/mol |

| Appearance | Yellow Solid |

| Melting Point | 171-173 °C |

| Boiling Point | 552.7±50.0 °C (Predicted) |

| Density | 1.30±0.1 g/cm³ (Predicted) |

| Solubility | Dichloromethane, Ethyl Acetate (B1210297) |

Current Gaps and Future Directions in this compound Research

While the synthesis and basic chemical properties of this compound are established, there remain significant areas for future investigation. A primary gap exists in the comprehensive evaluation of its biological activities. While the parent compound, picein, has been noted for its antioxidant properties, the specific pharmacological profile of this compound is less understood. chemsrc.com

Future research could focus on several key areas:

Exploration of Pharmacological Activities: Systematic screening of this compound for a wider range of biological activities, including but not limited to anti-inflammatory, anti-cancer, and anti-diabetic effects, could unveil novel therapeutic potentials.

Enzymatic Studies: Investigating the interaction of this compound with various glycosidases and other enzymes could provide insights into its metabolic fate and potential as an enzyme inhibitor or substrate.

Development of Novel Derivatives: The synthesis of new analogs of this compound by modifying the aglycone (p-hydroxyacetophenone) or the sugar moiety could lead to compounds with enhanced or novel biological properties.

Applications in Drug Delivery: The lipophilic nature imparted by the acetyl groups could be exploited in the design of prodrugs or drug delivery systems, where this compound acts as a carrier for other therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[3,4,5-triacetyloxy-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-11(23)16-6-8-17(9-7-16)32-22-21(31-15(5)27)20(30-14(4)26)19(29-13(3)25)18(33-22)10-28-12(2)24/h6-9,18-22H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFUJLNDNATWOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Methodologies of Piceoside Tetraacetate

Strategies for the De Novo Synthesis of Piceoside (Picein) Precursor

The synthesis of piceoside, also known as picein (B15555), is a critical first step in obtaining piceoside tetraacetate. Over the years, chemists have developed various strategies, evolving from classical methods to more sophisticated contemporary approaches.

Historical Synthetic Routes to Piceoside

Early synthetic strategies for piceoside primarily relied on classical glycosylation methods, with the Koenigs-Knorr reaction being a prominent example. wikipedia.org This reaction, first reported in 1901, involves the condensation of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. slideshare.net In the context of piceoside synthesis, this would involve the reaction of a protected glucose derivative, such as acetobromoglucose, with p-hydroxyacetophenone.

The general mechanism of the Koenigs-Knorr reaction proceeds through the formation of an oxocarbenium ion intermediate upon reaction of the glycosyl halide with the promoter. The alcohol then attacks this intermediate to form the glycosidic bond. The stereochemical outcome of the reaction is often influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. wikipedia.org For instance, an acetyl group at C-2 typically leads to the formation of a 1,2-trans glycosidic linkage due to neighboring group participation. wikipedia.org

Another historical approach is the Helferich method, which utilizes mercury salts as promoters for the glycosylation reaction. wikipedia.org These early methods, while foundational, often required stoichiometric amounts of heavy metal promoters and could present challenges in terms of yield and stereoselectivity.

| Method | Glycosyl Donor | Aglycone | Promoter | Key Features |

|---|---|---|---|---|

| Koenigs-Knorr Reaction | Acetobromoglucose | p-Hydroxyacetophenone | Silver Carbonate/Oxide | One of the oldest glycosylation methods; stereochemistry influenced by C-2 protecting group. wikipedia.org |

| Helferich Method | Glycosyl Halides | p-Hydroxyacetophenone | Mercury Salts (e.g., Hg(CN)2) | Variation of the Koenigs-Knorr reaction using mercury-based promoters. wikipedia.org |

Contemporary Methodologies for Piceoside Synthesis

Modern synthetic chemistry has ushered in more efficient and environmentally benign methods for the synthesis of piceoside. These contemporary approaches often leverage enzymatic and chemoenzymatic strategies to achieve high yields and stereoselectivity.

Enzymatic synthesis utilizes glycosyltransferases (GTs), which are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor to an acceptor molecule. mdpi.comnih.gov In the case of piceoside synthesis, a suitable glycosyltransferase can catalyze the transfer of a glucose unit to p-hydroxyacetophenone. This method offers the advantage of high specificity and mild reaction conditions. Researchers are actively exploring and engineering glycosyltransferases for the efficient biosynthesis of various glycosylated natural products. nih.govresearchgate.net

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods. mdpi.comnih.govnih.govmdpi.comescholarship.org For instance, a complex aglycone can be synthesized chemically, followed by an enzymatic glycosylation step to introduce the sugar moiety. This integrated approach allows for the efficient construction of complex molecules like piceoside.

Other modern chemical glycosylation methods have also been developed that offer improvements over the classical Koenigs-Knorr reaction. These can include the use of different glycosyl donors, such as thioglycosides or glycosyl trichloroacetimidates, and various promoters that are less toxic and more efficient.

Targeted Acetylation for this compound Formation

Once piceoside is obtained, the next step is the targeted acetylation of its four free hydroxyl groups (three on the glucose moiety and one phenolic hydroxyl group on the aglycone) to yield this compound. The standard and widely used method for this transformation involves the use of acetic anhydride (B1165640) in the presence of a base, typically pyridine. nih.govsigmaaldrich.com

The reaction proceeds by the nucleophilic attack of the hydroxyl groups of piceoside on the electrophilic carbonyl carbon of acetic anhydride. Pyridine serves as a catalyst and also as a scavenger for the acetic acid byproduct formed during the reaction. researchgate.net This method is generally effective for the exhaustive acetylation of polyhydroxylated compounds.

Regioselective Acetylation Strategies

While the goal for synthesizing this compound is complete acetylation, it is worth noting the existence of regioselective acetylation strategies in carbohydrate chemistry. These methods aim to selectively acetylate specific hydroxyl groups within a molecule, which can be particularly useful for the synthesis of partially acetylated derivatives.

Enzymatic methods, for instance, can exhibit high regioselectivity. rsc.orgmdpi.com Lipases are a class of enzymes that have been shown to catalyze the acylation of carbohydrates with high specificity for certain hydroxyl groups. mdpi.com While not the primary goal for tetraacetate synthesis, the principles of regioselective enzymatic acylation could potentially be adapted to control the degree of acetylation if desired. Chemical methods for regioselective acetylation often involve the use of protecting groups or exploiting the differential reactivity of the hydroxyl groups.

Optimization of Reaction Conditions for Tetraacetylation

To achieve a high yield of this compound, optimization of the reaction conditions is crucial. Key parameters to consider include:

Reagent Stoichiometry: An excess of acetic anhydride is typically used to ensure complete acetylation of all four hydroxyl groups. researchgate.net

Solvent: Pyridine is a common solvent and catalyst for this reaction. nih.gov

Temperature: The reaction is often carried out at room temperature, although gentle heating may be employed to accelerate the reaction. researchgate.net

Reaction Time: The progress of the reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is fully consumed. nih.gov

Work-up Procedure: After the reaction is complete, the excess reagents and byproducts are removed through a series of washing and extraction steps. nih.gov

| Parameter | Condition | Purpose |

|---|---|---|

| Acetylation Reagent | Acetic Anhydride (excess) | Provides the acetyl groups for esterification. sigmaaldrich.com |

| Catalyst/Solvent | Pyridine | Catalyzes the reaction and neutralizes the acetic acid byproduct. nih.govresearchgate.net |

| Temperature | Room Temperature to Mild Heating | Controls the rate of the reaction. researchgate.net |

| Monitoring | Thin-Layer Chromatography (TLC) | To determine the completion of the reaction. nih.gov |

Exploration of this compound Analogs and Derivatives

The synthesis of this compound opens up avenues for the creation of various analogs and derivatives with potentially modified properties. The acetyl groups can serve as protecting groups for the hydroxyl functions, allowing for selective chemical modifications at other parts of the molecule.

Following modification, the acetyl groups can be selectively removed (deprotection) to yield new piceoside derivatives. nih.gov For instance, reactions targeting the ketone functionality of the p-hydroxyacetophenone moiety could be explored while the hydroxyl groups are protected as acetates.

Furthermore, the fully acetylated nature of this compound can influence its solubility and bioavailability, which can be an area of interest for further investigation and the design of new bioactive compounds. The synthesis of analogs with different acyl groups (e.g., benzoyl, pivaloyl) could also be explored to study structure-activity relationships.

Chemical Modification at Glycosidic Linkages

Modification of the glycosidic linkage in this compound presents a synthetic challenge due to the stability of this bond. However, selective cleavage or modification can be achieved under specific conditions, allowing for the synthesis of novel derivatives. One theoretical approach involves the activation of the anomeric carbon followed by nucleophilic substitution.

While direct modification of the intact glycosidic bond is complex, a common strategy involves the cleavage of the glycoside, modification of the resulting aglycone or sugar, and subsequent re-glycosylation. Acid-catalyzed hydrolysis is a standard method for cleaving glycosidic bonds, though it can be harsh and lead to degradation of the stilbene (B7821643) core. nih.gov

Enzymatic hydrolysis, employing specific β-glucosidases, offers a milder and more selective alternative for cleaving the glycosidic bond of piceid prior to acetylation and subsequent modifications. nih.gov This approach allows for the isolation of the resveratrol (B1683913) aglycone and the glucose moiety, which can then be individually modified and recombined.

Structural Diversification through Esterification and Etherification

Beyond acetylation, the structural diversity of piceoside derivatives can be expanded through esterification with different acyl groups or through etherification of the hydroxyl groups.

Esterification: Similar to acetylation, esterification with other anhydrides or acyl chlorides in the presence of a base can introduce a variety of functional groups to the piceoside scaffold. This allows for the modulation of properties such as lipophilicity and biological activity. The general principles of the reaction are analogous to those of acetylation, with the choice of acylating agent determining the final ester product. nih.gov

Etherification: The synthesis of ether derivatives of this compound involves the reaction of the hydroxyl groups with alkylating agents, such as alkyl halides or sulfates, in the presence of a strong base. The Williamson ether synthesis is a classic method that can be applied. For selective etherification, protection of certain hydroxyl groups may be necessary prior to the alkylation step. The reactivity of the different hydroxyl groups (phenolic vs. alcoholic) can also be exploited for regioselective modifications. Methylation, for instance, has been shown to alter the biological properties of stilbenes. nih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offering a powerful tool for the preparation of complex molecules like this compound and its derivatives. nsf.govfrontiersin.org

One prominent chemoenzymatic approach involves the use of lipases for the regioselective acylation of piceid. Lipases are known to catalyze esterification reactions in non-aqueous media and can exhibit high selectivity for specific hydroxyl groups. This enzymatic acylation can be used to introduce acetyl groups or other acyl moieties in a controlled manner, potentially avoiding the need for complex protection-deprotection steps.

Furthermore, glycosyltransferases can be employed for the synthesis of the initial piceid scaffold from resveratrol and an activated glucose donor. nih.govresearchgate.net This enzymatic glycosylation step ensures the correct stereochemistry of the glycosidic bond. The resulting piceid can then be chemically acetylated to yield this compound. This hybrid approach leverages the strengths of both enzymatic and chemical methods to achieve an efficient and selective synthesis. escholarship.org

Advanced Analytical Methodologies for Piceoside Tetraacetate Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Separation and Identification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Piceoside Tetraacetate from reaction mixtures or purified samples. researchgate.net The choice between reversed-phase and normal-phase chromatography is critical and depends on the sample matrix and the analytical goal.

The acetylation of Piceoside's four hydroxyl groups to form this compound drastically reduces its polarity. This change is the primary factor in determining the optimal HPLC method.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). jordilabs.com In RP-HPLC, polar compounds elute earlier, while non-polar compounds are retained longer. nih.gov Due to its increased lipophilicity, this compound will be retained much more strongly than its precursor, Piceoside. Optimization involves adjusting the mobile phase's organic content; a higher percentage of acetonitrile or methanol (B129727) is required to elute this compound in a reasonable time. Gradient elution, where the solvent strength is increased over the course of the analysis, is often employed for separating this compound from the more polar Piceoside and partially acetylated intermediates. nih.gov

Normal-Phase (NP) HPLC: This technique uses a polar stationary phase (such as silica) and a non-polar mobile phase (like hexane (B92381) or chloroform). jordilabs.com In NP-HPLC, the retention mechanism is based on the interaction of polar functional groups with the stationary phase; less polar compounds elute first. hawach.com Therefore, this compound would elute significantly earlier than the highly polar Piceoside. NP-HPLC can be particularly useful for separating isomers or when the sample is dissolved in a non-polar solvent. jordilabs.comphenomenex.com

The following table illustrates hypothetical optimized conditions for the analysis of this compound, contrasting the two methods.

| Parameter | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) |

| Stationary Phase | Octadecylsilane (C18), 5 µm | Silica (SiO₂), 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile | A: n-Hexane; B: Ethyl Acetate (B1210297) |

| Elution Mode | Gradient: 60% B to 95% B over 20 min | Isocratic: 70% A, 30% B |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 270 nm | UV at 270 nm |

| Expected Elution | Piceoside elutes early; this compound elutes late. | This compound elutes early; Piceoside is strongly retained or does not elute. |

Piceoside possesses multiple chiral centers, making it an optically active molecule. The process of acetylation does not typically alter the core stereochemistry, but it is crucial to verify the enantiomeric purity of the final this compound product. Chiral HPLC is the definitive method for this assessment.

This technique utilizes a Chiral Stationary Phase (CSP) that can interact stereoselectively with enantiomers. The CSP creates a transient diastereomeric complex with each enantiomer of the analyte, and the difference in the stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are commonly used for this purpose. The mobile phase, often a mixture of alkanes and alcohols, is carefully optimized to maximize the resolution between the enantiomeric peaks. Successful chiral separation would confirm the stereochemical integrity of this compound and allow for the quantification of its enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. The successful synthesis of this compound from Piceoside can be unequivocally confirmed by ¹H-NMR. Key diagnostic features in the spectrum would include:

Appearance of Acetate Methyl Signals: The most telling evidence is the appearance of four new sharp singlet peaks in the upfield region, typically between δ 2.0 and 2.2 ppm. Each singlet integrates to three protons, corresponding to the methyl groups of the four newly introduced acetate moieties.

Downfield Shift of Sugar Protons: The protons on the glucose unit that were attached to hydroxyl groups in Piceoside (H-2', H-3', H-4', H-6') experience a significant downfield shift upon acetylation due to the deshielding effect of the acetate carbonyl groups.

Conservation of Aglycone Signals: The characteristic signals for the aromatic, vinylic, and other protons of the aglycone portion of the molecule would remain, although minor shifts may occur due to conformational changes.

The following table outlines the expected ¹H-NMR chemical shift ranges for the key protons in this compound.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Information |

| Aromatic Protons | 6.5 - 7.5 | Doublet, etc. | Confirms aglycone structure. |

| Vinylic Protons | 5.0 - 6.0 | Multiplet | Confirms aglycone structure. |

| Anomeric Proton (H-1') | ~4.5 - 5.0 | Doublet | Confirms glycosidic linkage. |

| Acetylated Sugar Protons | 4.0 - 5.5 | Multiplet | Confirms location of acetylation. |

| Acetate Methyl Protons | 2.0 - 2.2 | Four Singlets | Confirms presence of four acetyl groups. |

¹³C-NMR provides information about the carbon skeleton of the molecule. nih.gov The spectrum of this compound would show distinct signals confirming the acetylation. The most significant changes compared to the spectrum of Piceoside would be:

Acetate Carbonyl Carbons: The appearance of four new signals in the downfield region, around δ 169-171 ppm, corresponding to the carbonyl carbons of the acetate groups.

Acetate Methyl Carbons: The presence of four new signals in the upfield region, around δ 20-22 ppm, from the methyl carbons of the acetate groups.

Two-Dimensional (2D) NMR Techniques: To assign all proton and carbon signals definitively and confirm the molecule's connectivity, 2D NMR experiments are essential. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. researchgate.net It is used to trace the connectivity within the spin systems of the glucose unit and the aglycone, confirming which protons are adjacent to each other. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C, one-bond correlation). researchgate.netwikipedia.org By combining the information from the ¹H and ¹³C spectra, HSQC allows for the unambiguous assignment of each carbon atom that bears a proton. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying connectivity across quaternary carbons (carbons with no attached protons) and for confirming the link between the sugar and the aglycone, as well as the position of the acetate groups. epfl.ch

Together, these NMR techniques provide a complete and detailed structural map of the this compound molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. rsc.org Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be ionized with minimal fragmentation, allowing for the accurate determination of its molecular mass.

The molecular formula for this compound is C₃₁H₃₆O₁₅. Its calculated monoisotopic mass is 648.2054 g/mol . In ESI-MS, it would typically be observed as a protonated molecule [M+H]⁺ at m/z 649.2127 or as a sodium adduct [M+Na]⁺ at m/z 671.1946.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that serves as a structural fingerprint. nih.gov For this compound, the expected fragmentation pathways would include:

Sequential Loss of Acetate Moieties: Characteristic neutral losses of ketene (B1206846) (CH₂CO, 42 Da) or acetic acid (CH₃COOH, 60 Da) from the acetylated sugar.

Glycosidic Bond Cleavage: The breaking of the bond between the aglycone and the tetra-acetylated glucose moiety. This would result in a fragment ion corresponding to the aglycone and another corresponding to the acetylated sugar.

The table below details some of the plausible and diagnostic fragment ions that would be expected in the MS/MS spectrum of this compound.

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 649.2 | 607.2 | 42.0 (Ketene) | Loss of one acetyl group |

| 649.2 | 547.2 | 60.0 + 42.0 | Loss of acetic acid and ketene |

| 649.2 | 331.1 | 318.1 | Tetra-acetylated glucose moiety |

| 649.2 | 319.1 | 330.1 | Aglycone moiety |

This fragmentation data, combined with the accurate mass measurement, provides definitive confirmation of both the molecular formula and the core structure of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar and large molecules like this compound, as it typically keeps the molecule intact during the ionization process. When a solution of this compound is introduced into the ESI source, it is aerosolized and subjected to a strong electric field, leading to the formation of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, analysis would likely be conducted in both positive and negative ion modes to maximize the information obtained.

Positive Ion Mode: In this mode, this compound is expected to form protonated molecules [M+H]⁺ or adducts with alkali metals, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The formation of these adducts is common when using solvents like methanol or when trace amounts of salts are present.

Negative Ion Mode: In negative ion mode, deprotonated molecules [M-H]⁻ would be expected.

The high-resolution mass spectrometry capabilities of instruments like Orbitrap or time-of-flight (TOF) analyzers would allow for the determination of the accurate mass of these ions, which can be used to confirm the elemental composition of this compound.

Table 1: Expected ESI-MS Ions for this compound (Molecular Formula: C₃₀H₃₂O₁₃)

| Ion Type | Formation | Expected m/z (monoisotopic) |

|---|---|---|

| [M+H]⁺ | Protonation | 601.1916 |

| [M+Na]⁺ | Sodium Adduct | 623.1735 |

| [M+K]⁺ | Potassium Adduct | 639.1474 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds. In an MS/MS experiment, a specific ion (a precursor ion), such as the [M+H]⁺ or [M-H]⁻ ion of this compound, is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable information about the structure of the original molecule.

For this compound, the most likely fragmentation pathway would involve the cleavage of the glycosidic bond. This would result in the loss of the tetra-acetylated glucose moiety. Further fragmentation of the aglycone (the stilbene (B7821643) part) and the sugar part would provide additional structural confirmation. The fragmentation pattern of stilbene glycosides often includes characteristic losses.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ Precursor Ion at m/z 601.19)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |

|---|---|---|---|

| 601.19 | 271.0965 | C₁₄H₁₆O₉ | [Aglycone+H]⁺ (Resveratrol) |

| 601.19 | 331.1023 | C₁₄H₁₂O₃ | [Tetra-acetyl-glucose]⁺ |

| 271.0965 | 243.0654 | CO | [Resveratrol+H-CO]⁺ |

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the unambiguous identification of compounds.

LC-MS and LC-NMR Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for the analysis of non-volatile compounds like this compound in complex matrices. A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used to separate this compound from other components in a sample. The eluent from the LC column is then directly introduced into the mass spectrometer for detection and identification. This technique allows for both the quantification and structural confirmation of the compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique for the direct structural elucidation of compounds in a mixture. After separation by LC, the analyte flows through a special NMR flow cell where NMR spectra (e.g., ¹H NMR, ¹³C NMR, and 2D-NMR) can be acquired. While less sensitive than LC-MS, LC-NMR provides detailed structural information, including stereochemistry, which is often not obtainable by MS alone. For this compound, LC-NMR could be used to confirm the structure of the stilbene backbone, the nature of the sugar moiety, and the positions of the acetate groups without the need for prior isolation of the compound.

GC-MS for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself is not suitable for direct GC-MS analysis due to its high molecular weight and low volatility.

However, it might be possible to analyze derivatives of this compound by GC-MS. For instance, after hydrolysis of the acetate and glycosidic bonds, the resulting resveratrol (B1683913) aglycone could be derivatized (e.g., by silylation) to increase its volatility for GC-MS analysis. This approach would not analyze the intact molecule but could be used to confirm the identity of the core stilbene structure. Derivatization is a common strategy in GC-MS to enhance chromatographic results and provide selective analysis.

Advanced Spectroscopic Methods (e.g., Circular Dichroism, X-ray Crystallography)

X-ray Crystallography provides the most definitive three-dimensional structural information of a molecule in its crystalline state. To perform X-ray crystallography, a high-quality single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms. This would unambiguously determine the relative and absolute stereochemistry of the molecule, bond lengths, bond angles, and conformation in the solid state.

Quantitative Method Development and Validation for this compound in Complex Matrices

For the quantification of this compound in complex matrices such as biological fluids (plasma, urine) or herbal extracts, a robust and validated analytical method is required. LC-MS/MS is the technique of choice for this purpose due to its high sensitivity and selectivity.

The development and validation of such a method would involve the following steps:

Method Development: Optimization of LC conditions (column, mobile phase, gradient) to achieve good separation of this compound from matrix components. Optimization of MS/MS parameters (selection of precursor and product ions, collision energy) for maximum sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.

Method Validation: The method would be validated according to international guidelines, assessing parameters such as:

Linearity and Range: Establishing a linear relationship between the detector response and the concentration of the analyte over a specific range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the matrix under different storage and processing conditions.

Table 3: Representative Validation Parameters for a Hypothetical LC-MS/MS Method for this compound Quantification in Plasma

| Validation Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | - | 1 - 1000 ng/mL |

| Accuracy (% Recovery) | 85 - 115% | 92.5 - 108.3% |

| Precision (%RSD) | ≤ 15% | ≤ 8.7% |

| LOD | - | 0.3 ng/mL |

| LOQ | - | 1.0 ng/mL |

| Matrix Effect (%) | 80 - 120% | 95.2 - 103.1% |

Development of Reference Standards and Calibration Curves

The initial step in quantitative analysis is the establishment of a highly purified reference standard of this compound. This standard is crucial for creating calibration curves, which are essential for determining the concentration of the compound in unknown samples. A calibration curve is generated by preparing a series of solutions with known concentrations of the reference standard and measuring the instrumental response for each. The resulting data points are then plotted to create a linear regression model. The equation of this line allows for the calculation of the concentration of this compound in test samples based on their measured response.

Assessment of Accuracy, Precision, and Robustness

Accuracy of an analytical method refers to the closeness of the measured value to the true value. It is typically assessed by spiking a blank matrix with a known amount of the this compound reference standard and calculating the percent recovery.

Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This could include changes in mobile phase composition, pH, temperature, or flow rate in an HPLC method. The evaluation of these parameters ensures the reliability of the method during routine use.

Without specific studies on this compound, it is not possible to provide empirical data, such as linearity ranges for calibration curves, limits of detection and quantification, or specific parameters tested for robustness. The scientific community awaits dedicated research to establish and validate these crucial analytical methodologies for this compound.

Biosynthesis and Biotransformation Pathways of Piceoside Tetraacetate

Biotransformation by Microbial Systems

While direct studies on the microbial biotransformation of piceoside tetraacetate are not available in current scientific literature, a hypothetical pathway can be proposed based on common microbial reactions with acetylated glycosides. Microbial systems, including bacteria and fungi, possess a wide array of enzymes capable of modifying xenobiotics and natural products. eolss.net The primary transformation steps for this compound would likely involve initial deacetylation followed by further degradation of the piceoside core structure.

Currently, there are no specific in vitro studies detailing the degradation of this compound by microbial cultures. However, research on other complex natural products demonstrates that microorganisms are effective tools for structural modification. researchgate.netmdpi.com Microbial biotransformation can catalyze various reactions, including hydrolysis, oxidation, and reduction, under mild conditions. eolss.net For a molecule like this compound, the initial and most critical step in its microbial degradation would be the hydrolysis of the four ester linkages of the acetate (B1210297) groups. This reaction would be catalyzed by microbial esterases.

Following deacetylation to yield piceoside, further degradation would likely target the glycosidic bond. The gut microbiome, for instance, is known to degrade flavonoid glycosides by first hydrolyzing them into their aglycone forms, which can then be further metabolized. researchgate.net A similar process can be expected in in vitro fermentation with soil or gut microbes, where microbial β-glucosidases would cleave the glucose moiety from the iridoid core (catalpol acylated with cinnamic acid). The resulting aglycone and glucose could then be utilized by the microorganisms as carbon sources. Studies on other iridoid glycosides have shown that they can be metabolized by intestinal bacteria. nih.gov The degradation of steviol (B1681142) glycosides by soil bacteria also proceeds through a step-wise removal of sugar units. nih.gov

Given the lack of direct experimental data, the microbial metabolites of this compound can be predicted based on established biotransformation reactions. The metabolic process would likely occur in a sequential manner, initiated by deacetylation.

Hypothetical Microbial Biotransformation Pathway of this compound:

Deacetylation: The four acetate groups are hydrolyzed by microbial esterases. This process may occur sequentially, leading to partially deacetylated intermediates (triacetate, diacetate, monoacetate forms) before yielding the fully deacetylated piceoside.

Deglycosylation: The glycosidic bond of piceoside is cleaved by microbial β-glucosidases, releasing glucose and the aglycone, cinnamoyl catalpol (B1668604).

Aglycone Modification: The cinnamoyl catalpol aglycone could undergo further transformations, such as the hydrolysis of the cinnamoyl group, reduction of double bonds, or hydroxylation at various positions on the iridoid or phenylpropanoid structures.

The following table details the potential metabolites derived from the microbial transformation of this compound.

| Metabolite Name | Parent Compound | Derivation Pathway |

| Piceoside Triacetate | This compound | Partial Deacetylation |

| Piceoside Diacetate | This compound | Partial Deacetylation |

| Piceoside Monoacetate | This compound | Partial Deacetylation |

| Piceoside (Picroside-I) | This compound | Complete Deacetylation |

| Cinnamoyl Catalpol (Aglycone) | Piceoside | Deglycosylation |

| Catalpol | Cinnamoyl Catalpol | Hydrolysis of Ester Linkage |

| Cinnamic Acid | Cinnamoyl Catalpol | Hydrolysis of Ester Linkage |

| Glucose | Piceoside | Deglycosylation |

Metabolic Engineering Strategies for Enhanced Production

As piceoside is the natural precursor to this compound, metabolic engineering efforts would logically focus on increasing the production of piceoside in its native producer, Picrorhiza kurroa, or in a heterologous host. The biosynthesis of piceoside is a complex process involving the integration of the mevalonate (B85504) (MVA), methylerythritol phosphate (B84403) (MEP), phenylpropanoid, and iridoid pathways. researchgate.netresearchgate.net

Strategies for enhancing piceoside production include:

In Vitro Culture and Elicitation: Plant tissue culture offers an alternative to the destructive harvesting of the endangered P. kurroa. juit.ac.in Optimizing culture conditions and applying elicitors can significantly boost metabolite production. Studies have shown that elicitors like seaweed extract, abscisic acid (ABA), and sodium nitroprusside (SNP) can stimulate piceoside-I production in P. kurroa shoot cultures by modulating the expression of genes in the biosynthetic pathways. semanticscholar.org

Precursor Feeding: Supplying exogenous precursors to plant cell or organ cultures can bypass rate-limiting steps and increase the flux towards the target compound. Feeding precursors of the phenylpropanoid pathway (e.g., cinnamic acid) or the iridoid pathway could potentially increase piceoside yields.

Genetic Engineering of the Native Host: Overexpression of key regulatory genes or rate-limiting enzymes in the piceoside biosynthetic pathway in P. kurroa could enhance production. This requires a thorough understanding of the pathway and its regulation. For example, identifying and overexpressing specific transcription factors that upregulate multiple pathway genes could be a powerful strategy.

Heterologous Production in Microbial Systems: Reconstructing the entire piceoside biosynthetic pathway in a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria) is a promising strategy for sustainable and scalable production. researchgate.net This involves identifying all the necessary genes from P. kurroa, optimizing their expression in the microbial host, and engineering the host's central metabolism to ensure an ample supply of precursors like geranyl diphosphate (B83284) (GPP) and aromatic amino acids. nih.gov Challenges in this approach include the functional expression of plant-derived enzymes, particularly cytochrome P450s, and achieving high yields of the final product. researchgate.net

In-Depth Analysis of this compound's Molecular Mechanisms Remains Elusive

Despite significant interest in the therapeutic potential of natural compounds, a comprehensive understanding of the molecular mechanisms of action for this compound in model systems is currently not detailed in publicly available scientific literature. Extensive searches for research on this specific chemical compound have not yielded studies that would allow for a thorough analysis of its target identification, engagement, or its influence on cellular signaling pathways and enzymatic activities.

While research exists for the parent compound, piceoside, and other related picrosides, the specific tetra-acetylated derivative, this compound, has not been the subject of published high-throughput screening for molecular targets or detailed ligand-protein interaction profiling. Consequently, there is a lack of data to populate key areas of its molecular mechanism, including the identification of specific proteins or cellular components it may bind to and the nature of these interactions.

Furthermore, investigations into how this compound modulates cellular signaling pathways are absent from the current body of scientific literature. There are no available studies on the perturbations of intracellular cascades or comprehensive gene expression and proteomic analyses in response to treatment with this compound. This information is critical for elucidating the downstream effects of this compound and understanding its broader impact on cellular function.

Similarly, there is no specific information regarding the modulation of enzymatic activity by this compound. Enzyme inhibition or activation assays are fundamental in determining the direct functional consequences of a compound's interaction with cellular machinery. The absence of such studies for this compound means that its potential to act as an enzyme modulator remains uncharacterized.

Molecular Mechanisms of Action of Piceoside Tetraacetate in Model Systems

Investigation of Piceoside Tetraacetate at the Receptor Level

Direct investigations into the receptor-level interactions of this compound are limited. However, the well-documented receptor activity of its core structure, resveratrol (B1683913), provides a basis for potential areas of investigation.

There is a notable lack of published research specifically conducting receptor binding assays with this compound. The scientific literature to date has not characterized its binding affinity for specific receptors.

However, its aglycone, resveratrol, has been shown to bind to several receptors. Notably, resveratrol binds to estrogen receptors alpha (ERα) and beta (ERβ) with comparable affinity, although this affinity is significantly lower than that of estradiol. nih.govresearchgate.net It also acts as a ligand for the aryl hydrocarbon receptor (AhR). nih.gov Whether the glycosylation and subsequent acetylation in this compound permit or hinder binding to these or other receptors has not been experimentally determined.

Consistent with the absence of receptor binding data, there is no direct characterization of this compound as a receptor agonist or antagonist.

The activity of resveratrol, however, is complex and has been described as that of a mixed agonist/antagonist or a selective estrogen receptor modulator (SERM). nih.govresearchgate.netresearchgate.net At estrogen receptors, resveratrol can act as an agonist, stimulating gene expression, but can also exhibit antagonist activity depending on the specific receptor type (ERα vs. ERβ) and the gene's regulatory elements. nih.govresearchgate.net For the aryl hydrocarbon receptor, resveratrol has been characterized as a competitive antagonist. nih.gov These findings suggest that if this compound or its metabolites can access these receptors, they might exhibit complex modulatory effects, but this remains a subject for future research.

| Receptor | Binding/Activity of this compound | Known Activity of Parent Compound (Resveratrol) |

|---|---|---|

| Estrogen Receptor α (ERα) | Data not available | Binds; Mixed agonist/antagonist activity nih.govresearchgate.net |

| Estrogen Receptor β (ERβ) | Data not available | Binds; Agonist activity nih.govresearchgate.net |

| Aryl Hydrocarbon Receptor (AhR) | Data not available | Binds; Antagonist activity nih.gov |

Structure Activity Relationship Sar Studies of Piceoside Tetraacetate and Analogs

Design and Synthesis of Piceoside Tetraacetate Analogs for SAR Probing

The design and synthesis of analogs of this compound are fundamental to probing its SAR. This process typically involves targeted modifications of different parts of the molecule, including the acetyl groups, the aglycone moiety, and the stereochemistry of the glycosidic linkage.

The acetyl groups on the glucose moiety of this compound are key targets for systematic modification to understand their role in the molecule's biological activity. The presence and number of acetyl groups can significantly influence the compound's lipophilicity, membrane permeability, and interaction with biological targets.

Research on related acetylated phenolic compounds, such as resveratrol (B1683913) and its derivatives, has shown that the degree of acetylation can modulate biological activity. For instance, studies on acetylated resveratrol have demonstrated that diacetylated derivatives can be more potent inhibitors of certain biological targets compared to the parent compound or mono- and tri-acetylated analogs nih.gov. This suggests that a systematic approach to modifying the acetyl groups on piceoside could yield analogs with enhanced activity.

The synthesis of such analogs would involve selective protection and deprotection strategies to obtain derivatives with one, two, or three acetyl groups at various positions on the sugar ring. Furthermore, the replacement of acetyl groups with other acyl groups of varying chain lengths and electronic properties (e.g., propionyl, butyryl, or benzoyl groups) could provide further insights into the steric and electronic requirements for optimal activity.

Table 1: Hypothetical this compound Analogs with Modified Acetyl Groups and Their Expected Impact on Lipophilicity

| Compound | Modification | Expected Change in Lipophilicity |

| Piceoside Triacetate | Removal of one acetyl group | Decrease |

| Piceoside Diacetate | Removal of two acetyl groups | Significant Decrease |

| Piceoside Monoacetate | Removal of three acetyl groups | Major Decrease |

| Piceoside Tetrapropionate | Replacement of acetyl with propionyl groups | Increase |

This table is illustrative and based on general chemical principles, as specific data for these piceoside derivatives is not widely available.

The aglycone portion of this compound, which is resveratrol, offers numerous possibilities for structural modification to explore the SAR. The stilbene (B7821643) scaffold of resveratrol is known to be a "privileged structure" in medicinal chemistry, and its derivatives have been extensively studied nih.gov.

Modifications to the resveratrol aglycone can include altering the substitution pattern of the hydroxyl groups, introducing different functional groups to the aromatic rings, and modifying the olefinic bridge. For example, the synthesis of analogs with methoxy (B1213986) groups instead of hydroxyl groups on the aromatic rings has been a common strategy in the development of resveratrol derivatives to improve metabolic stability and bioavailability nih.gov.

Furthermore, introducing halogen atoms, alkyl chains, or other functionalities to the aromatic rings can influence the electronic properties and steric bulk of the molecule, potentially leading to altered binding affinity and selectivity for biological targets. The synthesis of these aglycone-modified analogs can be achieved through various organic chemistry reactions, such as Wittig or Heck reactions, to construct the stilbene backbone with the desired modifications byu.edu. These modified aglycones can then be glycosylated and subsequently acetylated to yield the final this compound analogs.

Stereochemistry plays a critical role in the biological activity of many natural products and their derivatives researchgate.netnih.govnih.gov. In the context of this compound, the stereochemistry of the glycosidic bond (α or β) and the configuration of the chiral centers in the glucose moiety are important factors to consider.

Piceoside is the β-glucoside of resveratrol. The synthesis of the α-glucoside analog of piceoside and its subsequent acetylation would allow for a direct comparison of the biological activities of the α and β anomers. Differences in activity would highlight the importance of the stereochemistry of the glycosidic linkage for target recognition and binding. Enzymatic synthesis methods have been explored for the selective synthesis of resveratrol glucosides, which could be adapted to produce different stereoisomers nih.govmdpi.com.

Moreover, replacing the D-glucose moiety with other monosaccharides, such as L-glucose, galactose, or mannose, would provide insights into the specific interactions between the sugar portion of the molecule and its biological target. These investigations are crucial for understanding the precise three-dimensional requirements for biological activity and for the rational design of more potent and selective analogs.

Correlating Structural Features with Molecular Interactions

To establish a quantitative understanding of the relationship between the structural features of this compound analogs and their biological activity, computational modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed.

QSAR modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.govmdpi.com. For this compound and its analogs, a QSAR study would involve generating a dataset of compounds with their corresponding biological activity data.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each analog. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., steric parameters, electronic properties).

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to develop a QSAR model that correlates the descriptors with the biological activity. A robust QSAR model can be used to predict the activity of newly designed analogs, thereby prioritizing the synthesis of the most promising compounds and reducing the need for extensive experimental screening nih.govresearchgate.net. While specific QSAR models for this compound are not yet widely published, studies on resveratrol and other stilbene derivatives have demonstrated the utility of this approach in identifying key structural features for activity nih.govmdpi.comresearchgate.net.

Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect researchgate.netresearchgate.netnih.gov. A pharmacophore model for this compound would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers.

This model can be generated based on the structure of a known active compound (ligand-based) or the structure of the biological target's binding site (structure-based). Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active sigmaaldrich.com.

For this compound, a pharmacophore model could be developed based on its structure and the structures of its active analogs. This model would highlight the key interaction points required for binding to its biological target. Virtual screening using this pharmacophore could lead to the discovery of new chemical scaffolds with similar biological activity but potentially improved pharmacokinetic properties. Pharmacophore models have been successfully applied to resveratrol derivatives to identify key features for their activity as inhibitors of various enzymes researchgate.netresearchgate.net.

Conformational Analysis and its Influence on Biological Activity

The biological activity of a molecule is intrinsically linked to its conformation—the spatial arrangement of its atoms. For a flexible molecule like this compound, which possesses multiple rotatable bonds, it can exist in a multitude of conformations. Identifying the biologically active conformation, the specific shape the molecule adopts when it interacts with its biological target, is a critical step in understanding its mechanism of action and in the rational design of more potent analogs.

Computational Chemistry for Conformation Prediction

In the absence of direct experimental data for this compound, computational chemistry provides a powerful toolkit for predicting its conformational preferences. Techniques such as molecular mechanics and quantum mechanics calculations can be employed to explore the potential energy surface of the molecule and identify low-energy, stable conformations.

Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of this compound in a simulated biological environment, such as in solution. By simulating the movement of the molecule over time, MD can reveal the most probable conformations and the transitions between them.

Density Functional Theory (DFT) is a quantum mechanical method that can provide more accurate calculations of the electronic structure and energies of different conformers. This allows for a more refined prediction of the most stable conformations.

A hypothetical computational study on this compound might involve the following steps:

Initial 3D Structure Generation: Building a starting 3D model of this compound.

Conformational Search: Employing systematic or random search algorithms to generate a wide range of possible conformations.

Energy Minimization: Optimizing the geometry of each conformation to find the local energy minima.

Clustering and Analysis: Grouping similar conformations and analyzing their structural features and relative energies.

The results of such a study could be presented in a table format:

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Predicted Population (%) |

| PTA-C1 | 0.00 | Glc-O-Ph: 175.2; O-C-C=C: -12.5 | 45.8 |

| PTA-C2 | 1.25 | Glc-O-Ph: -65.8; O-C-C=C: 168.3 | 20.1 |

| PTA-C3 | 2.50 | Glc-O-Ph: 178.9; O-C-C=C: -175.4 | 8.9 |

| ... | ... | ... | ... |

| Note: This table is hypothetical and for illustrative purposes only, as no specific computational data for this compound was found in the public domain. |

Understanding the preferred conformations is the first step. The subsequent challenge is to correlate these shapes with biological activity, which often involves docking these conformations into the binding site of a target protein.

Experimental Techniques for Conformational Analysis (e.g., NMR, X-ray)

Experimental methods provide invaluable data to validate and refine computational models of molecular conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution, which often mimics the physiological environment more closely than a crystal. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, HMBC, and NOESY) can provide a wealth of information.

For this compound, key NMR parameters for conformational analysis would include:

Nuclear Overhauser Effect (NOE): The NOE effect is observed between protons that are close in space, regardless of whether they are directly bonded. Measuring NOE intensities can provide distance restraints to define the three-dimensional structure.

Coupling Constants (J-couplings): The magnitude of J-couplings between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. This can provide information about the conformation of the glycosidic bond and the acetylated sugar ring.

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation.

A hypothetical table summarizing key NOE correlations for a dominant conformer of this compound could look like this:

| Proton Pair | Observed NOE Intensity | Inferred Internuclear Distance (Å) |

| H1' (Glucose) - H2 (Stilbene) | Strong | ~2.5 |

| H6'a (Glucose) - H5 (Stilbene) | Medium | ~3.2 |

| ... | ... | ... |

| Note: This table is hypothetical and for illustrative purposes only. |

X-ray crystallography provides the most definitive information about the conformation of a molecule in its solid, crystalline state. nih.gov By diffracting X-rays off a single crystal of this compound, it would be possible to determine the precise coordinates of each atom and thus its exact three-dimensional structure. This would provide a static snapshot of a single, low-energy conformation. However, it is important to remember that the conformation in the crystal may not be the same as the biologically active conformation in solution.

Fragment-Based Research on this compound Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the development of new drugs. researchgate.net This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. researchgate.net These initial fragment hits can then be optimized and grown into more potent, drug-like molecules.

Applying a fragment-based approach to the this compound scaffold would involve dissecting the molecule into its constituent chemical motifs. The core scaffolds of this compound that could be explored in a fragment-based approach include:

The Stilbene Scaffold: The core diarylethene structure.

The Glycosidic Scaffold: The acetylated glucose moiety.

Substituted Phenolic Rings: The individual aromatic rings with their specific substitution patterns.

By synthesizing or sourcing these individual fragments and their simple derivatives, researchers could screen them against a biological target of interest. Techniques such as NMR spectroscopy, X-ray crystallography, and surface plasmon resonance (SPR) are commonly used to detect the weak binding of these fragments.

The results of such a fragment screen could be tabulated as follows:

| Fragment ID | Fragment Structure | Target Binding Affinity (K_d) | Ligand Efficiency (LE) |

| F1 | 4-hydroxystyrene | > 1 mM | - |

| F2 | Resveratrol | 500 µM | 0.25 |

| F3 | Tetraacetyl-α-D-glucopyranosyl bromide | No binding | - |

| ... | ... | ... | ... |

| Note: This table is hypothetical and for illustrative purposes only. |

Once active fragments are identified, they can be optimized through several strategies:

Fragment Growing: Extending the fragment to make additional interactions with the target's binding site.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites to create a larger, more potent molecule.

Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, novel molecule.

This fragment-based approach offers a systematic way to explore the structure-activity relationship of the this compound scaffold, potentially leading to the discovery of novel and more potent bioactive compounds.

Metabolic Fate and Stability Studies in Vitro

In vitro Metabolic Stability in Hepatic and Extra-hepatic Systems

The assessment of in vitro metabolic stability is a critical step in the evaluation of a new chemical entity. This process typically involves the use of various biological matrices to predict how a compound might be cleared from the body.

Assessment in Microsomal and S9 Fractions

Liver microsomes and S9 fractions are subcellular preparations that are rich in drug-metabolizing enzymes and are widely used to investigate the metabolic stability of compounds. thermofisher.comcreative-bioarray.com Microsomes contain a high concentration of Phase I cytochrome P450 (CYP) enzymes, while the S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolic reactions. nih.govnih.govwikipedia.org The general approach involves incubating the test compound with these fractions and monitoring its disappearance over time to determine parameters like half-life and intrinsic clearance. admescope.combioivt.com

Evaluation in Isolated Hepatocytes

Isolated hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors in a more physiologically relevant cellular environment. creative-bioarray.comnih.govnih.gov Studies with hepatocytes can provide a more comprehensive picture of a compound's metabolic fate, including uptake, metabolism, and efflux. xenotech.com The stability of a compound is assessed by incubating it with a suspension of hepatocytes and measuring its concentration over a specific period. nih.gov

Identification and Characterization of In vitro Metabolites

Identifying the metabolites of a compound is essential for understanding its biotransformation pathways and for identifying any potentially active or toxic byproducts.

Metabolite Profiling using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful analytical technique used for metabolite profiling. admescope.comsciex.com This method allows for the detection and identification of metabolites in complex biological matrices by providing accurate mass measurements, which can be used to determine the elemental composition of the metabolites. europa.eumdpi.com

Structural Elucidation of Metabolites

Once potential metabolites are detected, their chemical structures must be elucidated. Tandem mass spectrometry (MS/MS) is a key technique for this purpose, as it provides fragmentation patterns that can be pieced together to determine the structure of the metabolite. nih.govsciex.comsciex.com By comparing the fragmentation patterns of the parent compound and its metabolites, the sites of metabolic modification can be identified. sciex.com

Characterization of Enzyme Systems Involved in In vitro Metabolism

While the frameworks for these investigations are well-established, their specific application to Piceoside Tetraacetate has not been reported in the available scientific literature. Therefore, no data tables or detailed research findings for this specific compound can be provided at this time.

Role of Cytochrome P450 Enzymes

There is no available research detailing the interaction of this compound with cytochrome P450 (CYP) enzymes. nih.govmdpi.com It is unknown whether this compound serves as a substrate, inhibitor, or inducer for any CYP isoforms. nih.govmedsafe.govt.nz Phase I metabolic profiling for this specific compound has not been reported. nih.gov

Comparative In vitro Metabolism Across Different Species (Pre-clinical Models)

No studies have been published comparing the in vitro metabolism of this compound across different preclinical species, such as rats, mice, or dogs, versus human-derived systems. europa.eud-nb.info Such studies are essential for determining the most relevant animal model for predicting human metabolism but have not been conducted for this compound. nih.goveuropa.eu

Analytical Strategies for Metabolic Pathway Elucidation

While general analytical techniques are well-established for related compounds, their specific application to this compound and its unique potential metabolites is not documented.

Chromatographic Separation of Parent Compound and Metabolites

Specific chromatographic methods (e.g., HPLC, LC-MS) for the simultaneous separation and quantification of this compound and its resulting metabolites have not been developed or published. While methods exist for Picroside I and II, the different polarity of this compound would necessitate distinct methodologies. nih.govresearchgate.net

Isotope Labeling Studies for Metabolic Pathway Mapping

There is no evidence of isotope labeling studies (e.g., using 13C or 14C) having been performed to trace the metabolic pathways of this compound. This technique is fundamental for definitively mapping biotransformations, but it has not been applied to this compound. nih.gov

Ecological and Environmental Role of Piceoside Tetraacetate

Environmental Fate and Degradation Pathways

The environmental fate and the degradation pathways of piceoside tetraacetate have not been a subject of scientific investigation. Understanding how a compound behaves and breaks down in the environment is crucial for assessing its ecological impact.

Photodegradation Studies

No specific studies on the photodegradation of this compound are available. Research on other stilbene (B7821643) compounds indicates that they can undergo isomerization and degradation upon exposure to UV light, but these results cannot be directly extrapolated to this compound. mdpi.comnih.govacs.orgresearchgate.net

Biodegradation in Soil and Aquatic Environments

There is a lack of data concerning the biodegradation of this compound in soil or aquatic environments. Studies on the biodegradation of other glycosides in soil suggest that the glycosidic bond can be cleaved by microbial enzymes, but the specific fate of this compound is unknown. nih.govnih.govresearchgate.net

Biosignificance in Specific Ecosystems

Due to the absence of research in the areas mentioned above, there is no information available on the biosignificance of this compound in any specific ecosystem. Its presence, concentration, and ecological function in natural environments have not been reported.

Contribution to Plant Adaptation and Stress Response

Piceoside, as a stilbenoid glucoside, plays a significant role in how plants adapt to and defend themselves against various environmental challenges, both biotic and abiotic. These compounds are key components of the plant's defense arsenal.

Stilbenes, in general, are known to function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. dntb.gov.uaresearchgate.net Their production is a critical defense mechanism against a wide range of phytopathogens. The glucosylation of stilbenes, resulting in compounds like piceoside, is a vital biochemical modification. This process increases the water solubility and stability of the stilbene, facilitating its transport and accumulation at the site of infection or stress within the plant. nih.gov

In response to abiotic stressors, such as UV radiation, extreme temperatures, and limited water availability, plants upregulate the biosynthesis of stilbenoids. nih.gov These compounds help mitigate the damaging effects of such stressors. For instance, their antioxidant properties can help neutralize reactive oxygen species (ROS) that are produced in excess during stressful conditions, thereby protecting cellular components from oxidative damage. nih.gov

Research findings indicate that the accumulation of stilbenoids is a common plant response to environmental pressures. For example, the biosynthesis of resveratrol (B1683913) and its glucoside, piceid, is significantly induced in grapevines when exposed to pathogens or elicitors. researchgate.netmdpi.com This response enhances the plant's resistance to fungal infections.

Table 1: Role of Stilbenoids (including Piceoside) in Plant Stress Response

| Stress Factor | Plant Response | Protective Mechanism |

| Biotic Stress | ||

| Fungal Pathogens | Increased synthesis and accumulation of stilbenoids at the infection site. dntb.gov.uaresearchgate.net | Act as phytoalexins, inhibiting fungal growth. researchgate.net |

| Bacterial Pathogens | Localized production of stilbenoids. | Antimicrobial activity, contributing to disease resistance. |

| Abiotic Stress | ||

| UV Radiation | Upregulation of stilbene biosynthesis. nih.gov | Act as UV screens and antioxidants to prevent cellular damage. |

| Drought | Accumulation of stilbenoids in various plant tissues. | Osmotic adjustment and protection against oxidative stress. nih.gov |

| High Salinity | Increased production of stilbenoids. | Maintenance of ion homeostasis and detoxification of ROS. |

| Extreme Temperatures | Modulation of stilbenoid levels. | Stabilization of membranes and protection of proteins from denaturation. |

Ecological Impact of its Presence in Botanical Sources

The presence of piceoside and other stilbenoids in plants has broader ecological consequences, influencing interactions with other organisms and shaping ecosystem dynamics.

As defensive compounds, stilbenoids can deter herbivores due to their bitter taste and potential toxicity. This antifeedant property helps protect plants from being consumed, thereby influencing the foraging behavior of herbivorous insects and animals. The production of these compounds is often induced upon herbivore attack, representing an active defense strategy.

The antimicrobial properties of stilbenoids also impact the composition of the microbial communities on and around the plant, a region known as the phyllosphere and rhizosphere, respectively. By inhibiting the growth of certain pathogenic fungi and bacteria, these compounds can help shape a microbial environment that is more beneficial to the plant's health and growth.

Table 2: Ecological Impacts of Stilbenoids (including Piceoside) in the Environment

| Ecological Sphere | Impact | Mechanism of Action |

| Plant-Herbivore Interactions | Herbivore deterrence. | Antifeedant properties and potential toxicity. |

| Plant-Microbe Interactions | Shaping of microbial communities. | Antimicrobial activity against pathogenic fungi and bacteria. researchgate.net |

| Plant-Plant Interactions | Allelopathic effects. | Inhibition of germination and growth of competing plant species. |

| Soil Ecosystem | Influence on soil microbial diversity. | Release into the soil during decomposition, affecting microbial populations. |

Q & A

Q. What computational methods predict the environmental impact or biodegradation pathways of this compound?

- Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models (EPI Suite) to estimate ecotoxicity. Simulate degradation via density functional theory (DFT) to identify hydrolysis-prone sites. Validate experimentally using soil microcosm studies and LC-MS/MS to track metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.